Montelukast, cis-

Description

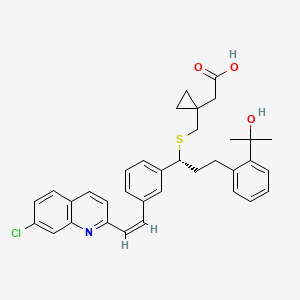

Structure

3D Structure

Properties

IUPAC Name |

2-[1-[[(1R)-1-[3-[(Z)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H36ClNO3S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39)/b15-10-/t32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCHDWCPVSPXUMX-LNMNGANESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C\C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H36ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774538-96-4 | |

| Record name | Montelukast, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0774538964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MONTELUKAST, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O71E8P3Y4C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Targeted Synthesis and Isolation of cis-Montelukast for Research

Executive Summary

This technical guide details the controlled generation, isolation, and characterization of cis-Montelukast (the Z-isomer), a critical impurity and degradation product of the leukotriene receptor antagonist Montelukast.

While the active pharmaceutical ingredient (API) exists as the R,E-isomer, the cis-isomer forms readily upon exposure to light. For research and analytical method development (specifically for ICH Q3A/B compliance), de novo total synthesis is inefficient. Instead, the industry-standard protocol involves photochemical isomerization of the commercial trans-isomer followed by high-performance chromatographic isolation.

Critical Distinction: Researchers must not confuse cis-Montelukast (geometric isomer) with Montelukast Impurity A (EP), which typically refers to the S-enantiomer. This guide focuses strictly on the geometric cis-isomer.

The Stereochemical Context

Montelukast possesses a styrene-like double bond connecting the quinoline ring to the rest of the molecule. The therapeutic efficacy relies on the trans (

Structural Comparison

| Feature | Montelukast (API) | cis-Montelukast (Target) |

| Configuration | R-configuration, E-alkene (Trans) | R-configuration, Z-alkene (Cis) |

| Origin | Synthetic Process | Photolytic Degradation |

| Molecular Weight | 586.2 g/mol | 586.2 g/mol |

| Key NMR Feature | Vinyl coupling | Vinyl coupling |

| Regulatory ID | API | Impurity (often Impurity G in EP contexts) |

Mechanism of Formation: Photostationary State (PSS)

The synthesis relies on the principle of photo-reversibility . Upon irradiation with UV or broad-spectrum light, the trans-alkene absorbs a photon, entering an excited singlet state. Relaxation to the ground state results in a mixture of cis and trans isomers.

Because the reaction is reversible (

Reaction Pathway Diagram

Caption: The reversible photo-isomerization pathway. Note the critical oxidative side reaction if oxygen is present.

Experimental Protocol: Targeted Generation

Objective: Generate ~500 mg of cis-Montelukast for use as a Reference Standard.

Reagents & Equipment

-

Precursor: Montelukast Sodium (Commercial Grade, >98% purity).

-

Solvent: Methanol (HPLC Grade). Note: Ethanol is also acceptable, but Methanol often provides sharper chromatographic peaks for monitoring.

-

Light Source: UV Lamp (365 nm) or broad-spectrum LED daylight simulator.

-

Atmosphere: Nitrogen or Argon gas.

-

Purification: Preparative HPLC (C18 column).

Step-by-Step Methodology

Step 1: Preparation and Degassing (Critical)

Dissolve 1.0 g of Montelukast Sodium in 100 mL of Methanol.

-

Expert Insight: Before irradiation, you must purge the solution with Nitrogen for 15 minutes. Montelukast is highly susceptible to oxidation to form Montelukast Sulfoxide (Impurity C).[1] If

is present during irradiation, the sulfoxide yield will increase, complicating purification [1].

Step 2: Controlled Irradiation

Place the sealed, nitrogen-purged vessel under the light source.

-

Distance: 10–15 cm from the source to avoid thermal degradation.

-

Temperature Control: Maintain at 20–25°C. Excessive heat promotes other degradation pathways.

-

Duration: Irradiate for 4–6 hours.

-

Monitoring: Aliquot 10 µL every hour for HPLC analysis. Stop when the cis-isomer peak reaches a plateau (typically 20–40% of total area). Do not over-irradiate, as secondary degradants will accumulate.

Step 3: Isolation via Preparative HPLC

The crude mixture will contain Montelukast (trans), cis-Montelukast, and trace sulfoxides. Separation requires a reverse-phase method.

| Parameter | Condition |

| Column | C18 Prep Column (e.g., 250 x 20 mm, 5-10 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 90% B over 20 minutes |

| Flow Rate | 15–20 mL/min (system dependent) |

| Detection | UV at 254 nm or 280 nm |

-

Collection Strategy: The cis-isomer typically elutes after the trans-isomer in reverse-phase systems due to slightly higher lipophilicity/shape selectivity, though this can vary by column phase. Collect fractions corresponding to the impurity peak.

Step 4: Desalting and Drying

-

Combine pure fractions.

-

Evaporate Acetonitrile under reduced pressure (Rotavap) at <35°C.

-

Lyophilize (freeze-dry) the remaining aqueous phase to obtain the amorphous solid.

-

Storage: Store immediately in amber vials at -20°C under Argon.

Analytical Characterization

To validate the synthesized material as a Reference Standard, you must prove its identity and purity.

HPLC-UV Profile

The cis-isomer is resolved from the parent drug.

-

Relative Retention Time (RRT): Typically 1.1 to 1.2 (relative to Montelukast) on C18 columns [2].

-

Purity Requirement: >95% for structural elucidation; >99% for quantitative reference standard use.

1H-NMR Spectroscopy (The Definitive Test)

Mass spectrometry (LC-MS) will show the same parent ion (

-

Trans-Montelukast: The olefinic protons exhibit a coupling constant (

) of 15–16 Hz , characteristic of trans-alkenes. -

Cis-Montelukast: The olefinic protons exhibit a coupling constant (

) of 11–13 Hz , characteristic of cis-alkenes. -

Observation: Look for the vinyl region (6.0–8.0 ppm). The shift of the vinyl protons will also change slightly upfield/downfield depending on the solvent (DMSO-

or

Workflow Diagram

Caption: The operational workflow from commercial precursor to validated standard.

References

-

Maifi, H. et al. (2014). Montelukast Photodegradation: Elucidation of Φ-order Kinetics. Journal of Photochemistry and Photobiology A: Chemistry.

-

Sahu, P.K. et al. (2013). Overview of Impurity Profiling: Montelukast Sodium.[1][2][3][4][5][6] Journal of Pharmaceutical and Biomedical Analysis.

- USP/EP Monographs. Montelukast Sodium. (Refer to current USP <621> or EP 2.2.

Sources

- 1. CN105646344A - Purification method of montelukast - Google Patents [patents.google.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. WO2009111998A2 - Specific impurities of montelukast - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. WO2012077123A1 - Purification of montelukast using a simulated moving bed - Google Patents [patents.google.com]

- 6. globalresearchonline.net [globalresearchonline.net]

Technical Guide: Photochemical Isomerization of Montelukast to cis-Isomer

[1]

Executive Summary

This technical guide provides a comprehensive analysis of the photochemical degradation of Montelukast Sodium, specifically its isomerization from the active R,E-configuration to the pharmacologically inactive cis-isomer (R,Z-isomer). Designed for analytical scientists and formulation engineers, this document details the molecular mechanism of the styryl moiety rotation, kinetic profiles under UV/VIS exposure, and validated HPLC protocols for separation. It addresses the critical regulatory requirement to control this impurity (USP/EP Impurity G) below 0.15% in API and 0.20% in dosage forms.

Molecular Mechanism of Isomerization

Montelukast Sodium contains a photosensitive styryl moiety (a conjugated prop-1-enyl group connecting the quinoline and phenyl rings).[1] The active pharmaceutical ingredient (API) exists as the (R,E) -isomer.[1] Upon exposure to light—specifically in the UV-A (320–400 nm) and visible blue spectrum—the molecule undergoes geometric isomerization.

The Styryl Chromophore Excitation

The isomerization is driven by a

-

Excitation: Photon absorption promotes an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).

-

Bond Order Reduction: This excitation reduces the double-bond character of the alkene, allowing free rotation around the C-C bond.

-

Relaxation: The molecule relaxes back to the ground state. Due to steric hindrance and thermodynamic stability, a portion of the molecules settle into the Z (cis) configuration.

Technical Note: While often conflated in general discussions, the cis-isomer (geometric impurity) is distinct from the S-enantiomer (chiral impurity at the thioether side chain).[1] Photochemical stress primarily drives the geometric E

Visualization of the Isomerization Pathway

Figure 1: Mechanistic pathway of Montelukast photo-isomerization showing the critical

Kinetic Profile & Stability

Understanding the kinetics of degradation is vital for establishing shelf-life and handling protocols.

Reaction Order

In dilute solutions, the photodegradation of Montelukast typically follows Zero-Order Kinetics (rate is independent of concentration) or pseudo-first-order kinetics depending on the solvent system and light intensity.

-

Solution State: Highly unstable. Exposure to ambient laboratory light can induce measurable isomerization within 20 minutes.[2]

-

Solid State: Significantly more stable but still susceptible to surface degradation if not film-coated or stored in opaque containers.[1]

Comparative Stability Data

The following table summarizes degradation rates observed under ICH Q1B forced degradation conditions (Xenon arc lamp).

| Condition | Matrix | Duration | cis-Isomer Formation (%) |

| Ambient Light | Methanol Solution | 1 Hour | > 15.0% |

| Amber Glass | Methanol Solution | 24 Hours | < 0.1% |

| UV (254 nm) | Solid State (Powder) | 24 Hours | 2.0 - 5.0% |

| UV (365 nm) | Film-Coated Tablet | 24 Hours | < 0.2% |

Analytical Strategy: Separation & Quantitation

The separation of the cis-isomer (Impurity G) from the parent Montelukast peak is challenging due to their structural similarity. The following protocol is a validated, self-validating system based on USP/EP monographs and high-resolution HPLC studies.

Critical Method Parameters (CMP)

-

Column Selection: A C18 column with high carbon load or a Phenyl-Hexyl column is required to maximize

interaction differences between the planar trans isomer and the twisted cis isomer. -

Sample Preparation: CRITICAL. All solutions must be prepared in amber glassware. If amber glass is unavailable, wrap clear glass in aluminum foil immediately.

-

System Suitability: The resolution (

) between Montelukast and the cis-isomer must be NLT 2.5 (USP requirement).

Validated HPLC Protocol

This method utilizes a L11 column (Phenyl groups chemically bonded to porous silica particles) which offers superior selectivity for geometric isomers compared to standard C18.[1]

Instrument: HPLC with UV or Fluorescence Detector Column: USP L11 (e.g., 4.6 mm × 5 cm, 1.8 µm or equivalent Phenyl-Hexyl) Column Temp: 30°C[1]

Mobile Phase:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water (or Ammonium Acetate buffer pH 5.7 for MS compatibility)[1]

-

Mode: Isocratic or Gradient (Typical mix 40:60 A:B)

Detection:

-

Primary: UV at 238 nm (Isosbestic point approximation) or 280 nm.[1]

-

High Sensitivity: Fluorescence (Excitation: 305 nm, Emission: 370 nm).[1]

Analytical Workflow Diagram

Figure 2: Decision tree for the analytical separation of Montelukast and its cis-isomer.

Mitigation Strategies

To ensure product quality meets the ICH Q3B(R2) thresholds, the following control strategies must be implemented:

-

Manufacturing Environment: Use yellow (sodium vapor) light or UV-filtered LED lighting in suites where open handling of Montelukast occurs.[1]

-

Formulation:

-

Opacifiers: Incorporate Titanium Dioxide (

) or Iron Oxides in the tablet film coating. -

Packaging: Use Alu-Alu blisters or double-polyethylene bags inside opaque drums for API storage.

-

-

Solvent Engineering: During crystallization, avoid prolonged holding times in clear solutions. If holding is necessary, ensure the tank is jacketed and light-tight.

References

-

United States Pharmacopeia (USP). Montelukast Sodium Monograph: Organic Impurities. USP-NF.[1] [1]

-

Maafi, M., & Maafi, W. (2014).[4][5] Montelukast Photodegradation: Elucidation of Φ-order Kinetics, Determination of Quantum Yields and Application to Actinometry. International Journal of Pharmaceutics.

-

Roman, J., et al. (2011). Stability Indicating LC Method to Determination of Sodium Montelukast in Pharmaceutical Dosage Form and its Photodegradation Kinetics. Journal of Chromatographic Science.

-

European Pharmacopoeia (Ph. Eur.). Montelukast Sodium: Impurity G (Cis-isomer).[1] EDQM.

-

PubChem. Montelukast, cis-isomer (Compound Summary).[1] National Library of Medicine. [1]

Sources

- 1. Montelukast, cis- | C35H36ClNO3S | CID 57345775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. uspnf.com [uspnf.com]

- 3. drugfuture.com [drugfuture.com]

- 4. researchgate.net [researchgate.net]

- 5. Montelukast photodegradation: elucidation of Ф-order kinetics, determination of quantum yields and application to actinometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Characterization of cis-Montelukast (Impurity G)

Executive Summary

cis-Montelukast (USP/EP Impurity G) is the primary photo-degradation product of Montelukast Sodium.[1] Its formation occurs via the light-induced isomerization of the styrene double bond from the active E (trans) configuration to the thermodynamically less stable Z (cis) configuration.[1]

Differentiation between the active drug and this impurity is critical for stability testing and quality control.[2] While Mass Spectrometry (MS) provides identical molecular ions (

This guide provides a self-validating workflow for the isolation and spectroscopic confirmation of cis-Montelukast, designed for application scientists in pharmaceutical analysis.

Structural Analysis & Formation Mechanism

Montelukast contains a styryl moiety susceptible to photo-isomerization.[1] Under ambient light (specifically UV

-

Parent Drug: (

)-Montelukast.[1][3][4][5][6][7] The alkene protons are trans, allowing for maximum -

Impurity: (

)-Montelukast.[1][3][4][5][6][7][8] The alkene protons are cis, introducing steric strain between the quinoline ring and the phenyl ring, disrupting planarity and altering the UV absorption profile.[2]

Diagram 1: Photo-Isomerization Pathway

Figure 1: Mechanism of photo-isomerization. The reaction is reversible but favors the cis-isomer accumulation under continuous light exposure.[1]

Isolation Strategy (HPLC)

Before spectroscopic characterization, the cis-isomer must be isolated from the bulk drug matrix.[1] Direct analysis of the mixture is often confounded by the overwhelming signal of the trans-isomer.[1]

Protocol: Semi-Preparative Isolation

Objective: Obtain

| Parameter | Condition | Rationale |

| Column | Phenyl-Hexyl or C18 (250 x 10 mm, 5 µm) | Phenyl-hexyl phases offer superior selectivity for geometric isomers via |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH suppresses ionization of the carboxylic acid, improving peak shape.[2] |

| Mobile Phase B | Acetonitrile | Aprotic solvent prevents solvolysis during fraction collection.[2] |

| Gradient | 50% B to 90% B over 20 min | Shallow gradient maximizes resolution between the closely eluting isomers.[2] |

| Detection | UV at 254 nm | Isosbestic Point: 254 nm is chosen because both isomers absorb equally here, allowing accurate relative quantification.[2] |

| Elution Order | 1. cis-Montelukast2.[1][3][7][8] trans-Montelukast | The cis-isomer is more polar (less planar) and typically elutes before the trans-isomer on reverse-phase columns.[1] |

Step-by-Step Workflow:

-

Stress Testing: Expose a 1 mg/mL solution of Montelukast Sodium (in Methanol) to ambient sunlight or a UV lamp (365 nm) for 4 hours.[1][2]

-

Verification: Inject onto analytical HPLC. The cis-isomer peak (RRT ~0.8-0.[1][2]9) should increase to ~10-20%.[1]

-

Isolation: Inject concentrated sample onto the Semi-Prep column. Collect the peak eluting immediately prior to the main peak.[2]

-

Lyophilization: Freeze-dry the fraction to remove solvent/buffer.[1][2] Do not use rotary evaporation at high heat as it may induce reverse isomerization.[1][2]

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR) - The Gold Standard

NMR is the only self-validating method because the scalar coupling constant (

Sample Preparation: Dissolve ~5 mg of isolated cis-Montelukast in 0.6 mL of Methanol-d4 (CD3OD) . Note: DMSO-d6 is an alternative, but Methanol-d4 provides sharper resolution in the olefinic region.[1]

Key Diagnostic Signals:

| Feature | trans-Montelukast (Parent) | cis-Montelukast (Impurity) | Interpretation (Self-Validation) |

| Olefinic Protons | The cis-isomer protons are shielded (shifted upfield) due to loss of conjugation planarity.[1] | ||

| Coupling Constant ( | 15.5 - 16.5 Hz | 11.0 - 12.5 Hz | CRITICAL: A |

| Methyl Group | Doublet at | Doublet at | Unchanged; used as an internal integration reference.[2] |

B. Mass Spectrometry (MS)

MS is confirmatory for molecular weight but not stereochemistry.[1][2]

-

Ionization: ESI Positive Mode ([M+H]

). -

Parent Ion:

586.2 (Identical for both isomers).[1][2] -

Utility: Proves the impurity is an isomer and not a degradant like the sulfoxide (

602) or methyl ketone (

C. UV-Visible Spectroscopy

The loss of planarity in the cis-isomer reduces the effective conjugation length.[1]

- : The cis-isomer typically shows a hypsochromic shift (blue shift) and hypochromic effect (lower intensity) in the 280-350 nm range compared to the trans-isomer.[1]

-

Diagnostic: Ratio of Absorbance (A280/A254) will differ between the two peaks in the HPLC chromatogram.

Characterization Workflow Diagram

Diagram 2: Analytical Decision Tree

Figure 2: Step-by-step decision tree for confirming the identity of Impurity G.

References

-

European Pharmacopoeia (Ph.[1][2] Eur.) 10.0 .[1][2] Montelukast Sodium Monograph (01/2017:2583).[1][2] Strasbourg, France: EDQM.[2] (Defines Impurity G).

-

U.S. Pharmacopeia (USP) . Montelukast Sodium Monograph. Rockville, MD: USP Convention.[2] (Defines Montelukast Related Compound B).[1][2][3][8] [1]

-

Alsarra, I. A., et al. (2005).[1][2] "Stability of Montelukast Sodium in Solution and Solid State". Journal of Pharmaceutical and Biomedical Analysis, 37(5), 897-902.[1] (Discusses photo-isomerization kinetics).

-

PubChem Compound Summary . "Montelukast, cis-".[1][3][4][5][7][8] National Center for Biotechnology Information.[1][2] (Chemical Structure and Identifiers). [1]

-

Ma, M., et al. (2018).[1][2] "Impurity profiling of montelukast sodium by LC-MS/MS and NMR". Journal of Pharmaceutical Analysis. (General reference for impurity profiling workflows).

Sources

- 1. Montelukast, cis- | C35H36ClNO3S | CID 57345775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NP-MRD: 1H NMR Spectrum (1D, 300 MHz, Methanol-d4, simulated) (NP0000460) [np-mrd.org]

- 3. allmpus.com [allmpus.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Montelukast Cis-Isomer - Acanthus Research [acanthusresearch.com]

- 6. ijpsonline.com [ijpsonline.com]

- 7. veeprho.com [veeprho.com]

- 8. Montelukast EP Impurity G - Opulent Pharma [opulentpharma.com]

The Montelukast Cis-Isomer: Mechanisms of Formation, Detection, and Control

Executive Summary

Montelukast sodium is a potent leukotriene receptor antagonist (LTRA) utilized in the management of asthma and allergic rhinitis. The pharmacological activity of Montelukast resides specifically in the (R,E)-isomer . However, the presence of the alkene linker connecting the quinoline and phenyl moieties introduces a critical stability challenge: the formation of the cis-isomer (Z-isomer), a major degradation impurity.

This guide provides a deep technical analysis of the cis-isomer's formation via two distinct pathways: synthetic errors (during the Heck reaction) and photolytic degradation (post-synthesis). It details the mechanistic causality, analytical detection via HPLC, and rigorous control strategies required for regulatory compliance (ICH Q1B, USP/EP standards).

Structural Chemistry & Stereoselectivity

The efficacy of Montelukast is strictly stereodependent. The molecule features a chiral center at the thioether side chain and a styrene-like double bond.

-

Active Pharmaceutical Ingredient (API): (R,E)-Montelukast.[1][2][3] The alkene is in the trans (E) configuration, which is thermodynamically favored and fits the CysLT1 receptor binding pocket.

-

The Impurity: (R,Z)-Montelukast (Cis-isomer).[4][5] This geometric isomer is pharmacologically inactive and is classified as a specified impurity (e.g., EP Impurity G , USP Cis-Isomer ).

Thermodynamic vs. Kinetic Stability

While the trans-isomer is thermodynamically more stable due to reduced steric hindrance between the bulky quinoline and phenyl groups, the energy barrier for rotation around the double bond is lowered significantly upon excitation (light) or specific catalytic conditions, allowing conversion to the cis-form.

Mechanisms of Formation[6][7]

Pathway A: Synthetic Origin (The Heck Reaction)

The industrial synthesis of Montelukast typically involves a Heck coupling reaction between a styrene derivative and a quinoline halide.

The Mechanism: The Palladium-catalyzed cross-coupling proceeds via a catalytic cycle:

-

Oxidative Addition: Pd(0) inserts into the Quinoline-Halide bond.

-

Migratory Insertion: The alkene coordinates to the Pd complex. A syn-insertion occurs.

- -Hydride Elimination: This is the stereodefining step. To regenerate the Pd-hydride and release the product, the complex must undergo a syn-elimination.

Why the Cis-Isomer Forms: In standard Heck reactions, the steric bulk of the substituents forces the complex into a conformation that yields the trans-alkene (E-isomer) upon elimination. However, "leakage" to the cis-isomer occurs if:

-

Ligand Effects: Bulky or bidentate phosphine ligands distort the transition state geometry.

-

Temperature Stress: Excessive heat can overcome the rotational barrier prior to elimination.

-

Catalyst Degradation: Formation of Palladium black (heterogeneous species) can alter stereoselectivity.

Visualization: The Heck Catalytic Cycle & Isomerization Risk

Caption: Figure 1. The Heck catalytic cycle showing the bifurcation at the

Pathway B: Degradation Origin (Photo-isomerization)

This is the primary source of the cis-isomer in finished dosage forms. Montelukast is highly photosensitive.[6][7]

The Mechanism:

-

Absorption: The conjugated

-system absorbs UV/Visible light (maxima ~340-350 nm). -

Excitation: An electron is promoted from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) (

), generating an excited singlet state ( -

Bond Order Reduction: In the excited state, the double bond character is temporarily lost, allowing free rotation around the central C-C bond.

-

Relaxation: The molecule relaxes back to the ground state (

) through a conical intersection. It can land in either the trans or cis configuration.[6] Because the cis state is kinetically accessible and the reaction is reversible, a photostationary state (PSS) is reached, often containing 10-20% cis-isomer if unchecked.

Visualization: Photochemical Pathway

Caption: Figure 2. The photo-isomerization mechanism. UV absorption disrupts the pi-bond, creating a twisted intermediate that relaxes into the undesirable cis-configuration.

Analytical Characterization

Separating the cis and trans isomers requires high-resolution chromatography due to their structural similarity.

Recommended HPLC Protocol

The following method is based on validated protocols capable of resolving the geometric isomers (Impurity G from API).

| Parameter | Condition | Rationale |

| Column | L11 (Phenyl) or C18, 4.6 x 250 mm, 5 µm | Phenyl columns often provide better selectivity for geometric isomers via |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water | Acidic pH suppresses ionization of the carboxylic acid, sharpening peaks. |

| Mobile Phase B | Acetonitrile (ACN) | Aprotic solvent suitable for reversed-phase gradient. |

| Gradient | 60% B to 90% B over 20 mins | Gradient elution is necessary to separate the main peak from late-eluting dimers and early-eluting polar impurities. |

| Flow Rate | 1.0 - 1.5 mL/min | Standard flow for 4.6mm columns. |

| Detection | UV @ 255 nm or 280 nm | 255 nm is near the isosbestic point; 280 nm is specific to the styrene chromophore. |

| Retention Time | Trans: ~14 min | Cis: ~15-16 min |

Self-Validating Check:

-

Resolution (Rs): Must be > 1.5 between Montelukast and Cis-isomer.

-

System Suitability: Inject a standard containing known quantities of Impurity G (Cis) to confirm retention time marking.

Control Strategies

A. Synthetic Control (Process Chemistry)

To minimize cis-formation during the Heck reaction:

-

Catalyst Selection: Use Pd(OAc)

with Tri-o-tolylphosphine ( -

Temperature Management: Maintain reaction temperature strictly between 80-100°C. Exceeding 110°C exponentially increases thermal isomerization.

-

Purification: If cis levels exceed 0.1%, recrystallization from toluene/acetonitrile is effective. The trans-isomer crystallizes preferentially, leaving the cis-isomer in the mother liquor.

B. Formulation & Storage (Stability)

To prevent post-manufacturing degradation (ICH Q1B):

-

Light Shielding: All manufacturing must occur under yellow light (sodium vapor, cutoff < 500 nm).

-

Packaging: Final dosage forms must be packaged in alu-alu blisters or opaque white plastic bottles with desiccant. Clear blisters are strictly prohibited.

-

Coating: Apply a film coating containing Titanium Dioxide (UV blocker) and Iron Oxide (pigment) to the tablet core to act as a physical light barrier.

References

-

European Pharmacopoeia (Ph. Eur.) . Montelukast Sodium Monograph 2583. (Defines Impurity G as the cis-isomer).

-

Maafi, M., & Maafi, W. (2014).[8] Montelukast Photodegradation: Elucidation of Ф-order Kinetics, Determination of Quantum Yields and Application to Actinometry. International Journal of Pharmaceutics. (Details the quantum yield of Trans-to-Cis conversion).

-

Redondo, J., et al. (2015). An Enantioselective Formal Synthesis of Montelukast Sodium. Journal of Organic Chemistry. (Discusses Heck reaction selectivity).

-

ICH Harmonised Tripartite Guideline . Photostability Testing of New Drug Substances and Products Q1B. (Regulatory framework for light stress testing).

-

PubChem . Montelukast Cis-Isomer (Compound Summary). (Chemical structure and identifiers).

Sources

- 1. WO2009111998A2 - Specific impurities of montelukast - Google Patents [patents.google.com]

- 2. ijpsonline.com [ijpsonline.com]

- 3. Montelukast Cis-Isomer - Acanthus Research [acanthusresearch.com]

- 4. allmpus.com [allmpus.com]

- 5. Montelukast, cis- | C35H36ClNO3S | CID 57345775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Ecotoxicity and photodegradation of Montelukast (a drug to treat asthma) in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Montelukast photodegradation: elucidation of Ф-order kinetics, determination of quantum yields and application to actinometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity Studies of cis-Montelukast

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

Montelukast, marketed as the trans-(R)-enantiomer, is a potent and selective cysteinyl leukotriene receptor 1 (CysLT1) antagonist widely prescribed for the management of asthma and allergic rhinitis. Its therapeutic efficacy is intrinsically linked to its specific three-dimensional structure, which dictates its interaction with the CysLT1 receptor. However, the synthesis and handling of Montelukast can lead to the formation of stereoisomers, including the cis-isomer. This technical guide provides a comprehensive overview of the biological activity of Montelukast, with a specific focus on the known properties of the therapeutically used trans-isomer and a theoretical exploration of the potential biological activity of its cis-isomer. This document is intended to serve as a resource for researchers in drug development and pharmacology, offering both established knowledge and a framework for investigating the biological implications of Montelukast's geometric isomerism.

Introduction: The Significance of Stereochemistry in Montelukast's Activity

Montelukast's mechanism of action lies in its ability to competitively block the binding of cysteinyl leukotrienes (LTC4, LTD4, and LTE4) to the CysLT1 receptor, thereby antagonizing their pro-inflammatory effects.[1] This interaction is highly dependent on the molecule's stereochemistry. The approved drug is the trans-(R)-isomer of Montelukast. The cis-isomer of Montelukast is a known impurity that can arise during synthesis or through exposure of the trans-isomer to UV light.[2][3] While analytical methods for detecting and separating cis-Montelukast are established, a significant knowledge gap exists regarding its specific biological activity.[4] Understanding the potential activity of the cis-isomer is crucial for a complete comprehension of Montelukast's pharmacological profile and for ensuring the quality and safety of the active pharmaceutical ingredient.

Geometric isomers, such as the cis and trans forms of Montelukast, possess the same molecular formula and connectivity but differ in the spatial arrangement of their atoms around a double bond.[5][6] This seemingly subtle difference can lead to profound variations in their physicochemical properties and, consequently, their biological activities.[7][8] The distinct three-dimensional shapes of cis and trans isomers can dramatically alter their ability to bind to target receptors, potentially leading to differences in potency, efficacy, and even the nature of the pharmacological response (e.g., agonist versus antagonist).[9]

The Established Biological Activity of trans-(R)-Montelukast

The biological activity of the trans-(R)-isomer of Montelukast is well-characterized. It acts as a potent and selective antagonist of the CysLT1 receptor.[10]

Mechanism of Action

trans-(R)-Montelukast competitively and selectively binds to the CysLT1 receptor, preventing the binding of the endogenous ligands LTC4, LTD4, and LTE4.[1] These cysteinyl leukotrienes are potent inflammatory mediators involved in the pathophysiology of asthma and allergic rhinitis, causing bronchoconstriction, increased vascular permeability, and eosinophil recruitment.[11] By blocking their action, trans-(R)-Montelukast mitigates these inflammatory responses.

Receptor Binding and Potency

Structure-activity relationship (SAR) studies of CysLT1 receptor antagonists have identified key structural features necessary for high-affinity binding. These include:

-

A lipophilic anchor: This region of the molecule interacts with a hydrophobic pocket in the receptor.

-

A central, relatively flat structural unit: This mimics the triene backbone of the natural leukotriene ligands.

-

An acidic moiety: This is crucial for anchoring the ligand to the receptor.[12]

The trans configuration of the styryl group in Montelukast is believed to be critical for orienting the molecule correctly within the CysLT1 receptor's binding pocket, allowing for optimal interaction with key residues.[13]

Theoretical Analysis of cis-Montelukast's Biological Activity

In the absence of direct experimental data, we can formulate a hypothesis regarding the biological activity of cis-Montelukast based on established principles of pharmacology and the known SAR of CysLT1 receptor antagonists.

The conversion from a trans to a cis geometry around the double bond in the styryl moiety of Montelukast would introduce a significant change in the molecule's overall shape. This "bend" in the structure would likely alter the spatial relationship between the quinoline ring system and the rest of the molecule.

Potential Impact on Receptor Binding and Affinity

The precise fit of a ligand into its receptor's binding site is paramount for high-affinity binding. The change in geometry from trans to cis could have several consequences:

-

Reduced Affinity: The altered shape of cis-Montelukast may lead to a suboptimal fit within the CysLT1 receptor's binding pocket, resulting in a lower binding affinity compared to the trans-isomer. This could be due to steric hindrance or the inability of key functional groups to form necessary interactions with receptor residues.

-

Altered Binding Mode: cis-Montelukast might bind to the CysLT1 receptor in a different orientation than the trans-isomer. This could potentially lead to a different pharmacological effect, although a significant loss of affinity is the more probable outcome.

-

No Significant Change: In some cases, geometric isomers can exhibit similar binding affinities if the key interacting moieties are not significantly affected by the change in geometry.[14] However, given the constrained nature of many receptor binding sites, this is less likely for a molecule with the complexity of Montelukast.

Hypothetical Pharmacological Profile

Based on the probable reduction in binding affinity, it is hypothesized that cis-Montelukast would be a significantly less potent CysLT1 receptor antagonist than the trans-(R)-isomer. It is unlikely to possess agonist activity, as the overall structural scaffold is designed for antagonism. The most probable outcome is a substantial decrease or complete loss of its ability to block the effects of cysteinyl leukotrienes.

Proposed Experimental Workflows for Characterizing cis-Montelukast

To empirically determine the biological activity of cis-Montelukast, a series of in vitro and in vivo studies are necessary. The following protocols outline a logical progression for this investigation.

In Vitro Characterization

This assay will determine the binding affinity of cis-Montelukast for the CysLT1 receptor.

Protocol:

-

Cell Culture and Membrane Preparation: Culture a cell line stably expressing the human CysLT1 receptor (e.g., HEK293 or CHO cells). Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

-

Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled CysLT1 receptor antagonist (e.g., [³H]-Montelukast) and increasing concentrations of unlabeled cis-Montelukast or trans-(R)-Montelukast (as a comparator).

-

Separation and Scintillation Counting: After incubation, rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand. Wash the filters and measure the retained radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the inhibitory constant (Ki) for each compound.

Table 1: Hypothetical Radioligand Binding Assay Data

| Compound | Ki (nM) for CysLT1 Receptor |

| trans-(R)-Montelukast | 1 - 10 |

| cis-Montelukast | > 1000 (Hypothesized) |

This assay will assess the functional antagonist activity of cis-Montelukast by measuring its ability to block agonist-induced intracellular calcium mobilization.

Protocol:

-

Cell Culture and Loading: Culture a CysLT1-expressing cell line and load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Antagonist Pre-incubation: Pre-incubate the dye-loaded cells with varying concentrations of cis-Montelukast or trans-(R)-Montelukast.

-

Agonist Stimulation and Measurement: Stimulate the cells with a CysLT1 receptor agonist (e.g., LTD4) and measure the change in intracellular calcium concentration using a fluorometric plate reader.

-

Data Analysis: Plot the agonist-induced calcium response as a function of the antagonist concentration. Calculate the IC50 value for each antagonist, representing the concentration that inhibits 50% of the maximal agonist response.

Experimental Workflow Diagram

Caption: Workflow for the in vitro characterization of cis-Montelukast.

Signaling Pathway of CysLT1 Receptor

Montelukast exerts its therapeutic effect by blocking the downstream signaling cascade initiated by the binding of cysteinyl leukotrienes to the CysLT1 receptor.

Caption: CysLT1 receptor signaling pathway and the inhibitory action of Montelukast.

Conclusion and Future Directions

While trans-(R)-Montelukast is a well-established and effective therapeutic agent, the biological activity of its cis-isomer remains uncharacterized in publicly available literature. Based on structure-activity relationship principles, it is hypothesized that cis-Montelukast possesses significantly lower affinity and antagonist potency at the CysLT1 receptor. However, empirical validation through rigorous in vitro and in vivo studies is essential to confirm this hypothesis. The experimental workflows outlined in this guide provide a clear path for elucidating the pharmacological profile of cis-Montelukast. A thorough understanding of the biological activity of all potential isomers is a critical component of drug development and ensures the continued safety and efficacy of important medicines like Montelukast.

References

-

Wong, E. Y. L., Loh, G. O. K., Tan, Y. T. F., & Peh, K. K. (2021). Development of LC-MS/MS method and application to bioequivalence study of a light sensitive drug montelukast. Drug Development and Industrial Pharmacy, 47(3), 456-464. [Link]

-

Zwaagstra, M. E., Timmerman, H., & van der Goot, H. (1998). Synthesis and Structure-Activity Relationships of Carboxyflavones as Structurally Rigid CysLT1 (LTD4) Receptor Antagonists. Journal of Medicinal Chemistry, 41(8), 1324-1334. [Link]

- CN102060762B - Montelukast compound and new preparation method thereof - Google P

-

Singh, D., & M, S. (2023). Leukotriene Receptor Antagonists. In StatPearls. StatPearls Publishing. [Link]

-

Lynch, J. J., & Bell, I. (1998). Chemistry and structure--activity relationships of leukotriene receptor antagonists. Pulmonary pharmacology & therapeutics, 11(5-6), 337-350. [Link]

-

Cysteinyl-leukotriene type 1 receptor antagonists - Wikipedia. [Link]

-

Leukotriene Receptor Antagonists - StatPearls - NCBI Bookshelf - NIH. [Link]

-

Chhabra, N., Aseri, M. L., & Padmanabhan, D. (2013). A review of drug isomerism and its significance. International Journal of Applied and Basic Medical Research, 3(1), 16-21. [Link]

-

The impact of cis- and trans-isomerism on biological activity. (a)... - ResearchGate. [Link]

-

Kumar, A., & Jayachandran, V. (2009). trans and trans-->cis isomerizations of styrylcoumarins in the solid state. Importance of the location of free volume in crystal lattices. The Journal of organic chemistry, 74(12), 4481-4488. [Link]

-

The Influence of Geometric Isomers on Drug Delivery Systems - Patsnap Eureka. [Link]

-

Gusach, A., Luginina, A., Marin, E., Brouillette, R. L., Besserer-Offroy, É., Longpré, J. M., ... & Borshchevskiy, V. (2019). Structure-based mechanism of cysteinyl leukotriene receptor inhibition by antiasthmatic drugs. Science advances, 5(10), eaax3260. [Link]

-

stereochemistry and biological activity of drugs. [Link]

-

Montelukast S-isomer. | Download Scientific Diagram - ResearchGate. [Link]

-

Lecture Notes: Session 7 - Physicochemical Properties: Geometrical Isomerism - SNS Courseware. [Link]

-

Cis–trans isomerism - Wikipedia. [Link]

-

Belley, M., Labelle, M., & Guay, D. (1992). Stereospecific synthesis, assignment of absolute configuration, and biological activity of the enantiomers of 3-[[[3-[2-(7-chloroquinolin-2-yl)-(E)-ethenyl]phenyl] [[3-(dimethylamino)-3-oxopropyl]thio]methyl]thio]propionic acid, a potent and specific leukotriene D4 receptor antagonist. Bioorganic & medicinal chemistry letters, 2(6), 567-570. [Link]

-

A Level Chemistry Revision "Cis-Trans Isomers" - YouTube. [Link]

-

Maduray, K., & Ramharack, P. (2018). The Effect of Geometrical Isomerism of 3,5-Dicaffeoylquinic Acid on Its Binding Affinity to HIV-Integrase Enzyme: A Molecular Docking Study. International journal of molecular sciences, 19(9), 2736. [Link]

-

Al-Aani, H., & Al-Saffar, A. (2013). Identification of Potential Impurities of Montelukast Imported to Syria by LC-MS and HPLC-UV. International Journal of Pharmaceutical Sciences Review and Research, 21(2), 113-117. [Link]

- WO2009111998A2 - Specific impurities of montelukast - Google P

-

Role of Geometric Isomers in Enzyme-Drug Design and Discovery - Patsnap Eureka. [Link]

-

Structural features which influence drug action - IS MUNI. [Link]

-

Zwaagstra, M. E., Timmerman, H., & van der Goot, H. (1997). Synthesis and structure-activity relationships of carboxylated chalcones: a novel series of CysLT1 (LTD4) receptor antagonists. Journal of medicinal chemistry, 40(7), 1075-1089. [Link]

-

Zhang, M., Zhang, Y., & Liu, Z. (2023). Structural basis of the cysteinyl leukotriene receptor type 2 activation by LTD4. Proceedings of the National Academy of Sciences, 120(19), e2221764120. [Link]

Sources

- 1. Cysteinyl-leukotriene type 1 receptor antagonists - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. CN102060762B - Montelukast compound and new preparation method thereof - Google Patents [patents.google.com]

- 5. Cis–trans isomerism - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. is.muni.cz [is.muni.cz]

- 9. snscourseware.org [snscourseware.org]

- 10. Leukotriene Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Leukotriene Receptor Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Chemistry and structure--activity relationships of leukotriene receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Effect of Geometrical Isomerism of 3,5-Dicaffeoylquinic Acid on Its Binding Affinity to HIV-Integrase Enzyme: A Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to cis-Montelukast: A Critical Degradation Product of Montelukast

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Montelukast, a potent and selective cysteinyl leukotriene receptor antagonist, is a widely prescribed medication for the management of asthma and allergic rhinitis. As with any pharmaceutical active ingredient, a thorough understanding of its stability and degradation profile is paramount to ensuring product quality, safety, and efficacy. This technical guide provides a comprehensive exploration of cis-Montelukast, a critical degradation product arising from the photoisomerization of the active trans-isomer. We will delve into the mechanisms of its formation, robust analytical methodologies for its detection and quantification, regulatory perspectives on its control, and the potential implications of its presence in the final drug product. This guide is intended to serve as a vital resource for researchers, analytical scientists, and formulation development professionals working with Montelukast.

The Stereochemistry of Montelukast: A Foundation for Understanding its Degradation

Montelukast is chemically described as [R-(E)]-1-[[[1-[3-[2-(7-chloro-2 quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]cyclopropaneacetic acid, monosodium salt.[1] The "(E)" designation in its chemical name is crucial, as it denotes the trans configuration of the substituents around the ethenyl (double) bond. This specific geometric arrangement is integral to the molecule's pharmacological activity, enabling it to bind with high affinity and selectivity to the CysLT1 receptor.[2]

The presence of this double bond, however, also introduces the potential for geometric isomerism. Exposure to certain environmental stressors, most notably light, can induce a rotation around this bond, leading to the formation of the (Z)-isomer, commonly referred to as cis-Montelukast.[3]

Caption: Chemical structures of Montelukast (trans-isomer) and its photodegradation product, cis-Montelukast (Z-isomer).

The Genesis of a Degradant: The Photoisomerization of Montelukast

The primary pathway for the formation of cis-Montelukast is through photodegradation. Montelukast is known to be highly sensitive to light, particularly in the UV spectrum.[4][5] This sensitivity is a critical consideration during all stages of drug development, from synthesis and purification to formulation and packaging.

The mechanism of this transformation is a classic example of E/Z or trans-cis isomerization, a photochemical reaction where the absorption of light energy by the molecule's chromophore (in this case, the styrylquinoline moiety) leads to the temporary breaking of the pi-bond in the ethenyl linker. This allows for rotation around the sigma bond, and upon relaxation, the molecule can re-form in either the original trans configuration or the more sterically hindered cis form. The forward (trans to cis) and reverse (cis to trans) quantum yields of this reaction are wavelength-dependent.[6]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Montelukast - Wikipedia [en.wikipedia.org]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. anais.unievangelica.edu.br [anais.unievangelica.edu.br]

- 5. pjps.pk [pjps.pk]

- 6. Montelukast photodegradation: elucidation of Ф-order kinetics, determination of quantum yields and application to actinometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Physical Properties of cis-Montelukast

This guide provides a detailed exploration of the physicochemical properties of cis-Montelukast, the primary photodegradation impurity of the widely used anti-asthmatic drug, Montelukast. Intended for researchers, scientists, and drug development professionals, this document synthesizes critical data with field-proven insights to support robust analytical method development, formulation strategies, and regulatory compliance.

Strategic Overview: The Criticality of cis-Montelukast Characterization

Montelukast, a potent and selective cysteinyl leukotriene receptor antagonist, is defined by its (R,E) stereochemistry.[1][2] The therapeutic efficacy of this active pharmaceutical ingredient (API) is intrinsically linked to its specific three-dimensional structure. However, Montelukast is highly susceptible to photo-isomerization. Exposure to light, particularly UV light, induces the conversion of the active trans-isomer into the pharmacologically inactive cis-isomer (also known as Montelukast Impurity G).[3][4][5]

The presence of this cis-isomer is undesirable as it contributes nothing to the therapeutic effect and represents a degradation product that must be controlled.[4][6] Regulatory bodies such as the ICH have stringent guidelines on the reporting, identification, and qualification of impurities in drug substances and products.[7][8][9][10] The control limits for the cis-isomer are typically tight, often specified at less than 0.15% in the API and less than 0.20% in the final dosage form.[4] Therefore, a comprehensive understanding of the physical and solubility properties of cis-Montelukast is not merely an academic exercise; it is a fundamental requirement for ensuring the quality, safety, and efficacy of Montelukast-containing medicines.

This guide explains the causality behind the necessary analytical investigations and provides validated protocols for the characterization of this critical impurity.

Physicochemical Properties: A Comparative Analysis

Understanding the fundamental physical properties of cis-Montelukast is the first step in developing appropriate control strategies. While data on the isolated impurity is less abundant than for the parent API, we can compile and compare key characteristics.

Table 1: Key Physicochemical Properties of Montelukast and its cis-Isomer

| Property | Montelukast Sodium (API) | cis-Montelukast (Impurity) | Significance in Drug Development |

| Chemical Name | [R-(E)]-1-[[[1-[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]cyclopropaneacetic acid, monosodium salt | 2-[1-[[(1R)-1-[3-[(Z)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid[11] | Correct identification and nomenclature are essential for regulatory submissions and analytical tracking. |

| Molecular Formula | C₃₅H₃₅ClNO₃S · Na[12] | C₃₅H₃₆ClNO₃S[11] | The molecular formula is identical, as they are geometric isomers. The sodium salt form of the API influences its properties. |

| Molecular Weight | 608.2 g/mol (as sodium salt)[12] | 586.2 g/mol (as free acid)[11] | Isomers have the same molecular weight. The difference shown reflects the salt vs. free acid form. |

| Appearance | White to off-white, hygroscopic powder[13][14] | Pale Yellow to Yellow Solid[15] | A color change can be an early indicator of degradation and impurity formation. |

| Melting Point | Varies with polymorphic form; amorphous form is common. | 58-71°C[15] | A lower melting point for the impurity can impact thermal analysis (DSC) of the bulk drug and formulation processing. |

| Hygroscopicity | Hygroscopic[13][16] | Data not widely available, but expected to be less hygroscopic than the sodium salt form. | The hygroscopic nature of the API requires controlled storage and manufacturing environments to prevent physical changes and potential degradation. |

| Light Sensitivity | Highly sensitive; turns yellow and degrades to the cis-isomer upon exposure to light.[3][5][16][17] | Light sensitive[15] | This is the primary cause of cis-isomer formation, necessitating light-protected handling, manufacturing, and packaging. |

Solid-State Characterization: Beyond the Molecule

The solid-state properties of an API and its impurities can significantly influence bulk material handling, formulation performance, and stability. While Montelukast sodium can exist in multiple polymorphic forms as well as an amorphous state, any significant presence of the cis-isomer could potentially impact this solid-state behavior.[18][19][20]

Causal Logic for Solid-State Analysis

The goal of solid-state characterization in this context is twofold:

-

To Establish a Baseline: To understand the thermal behavior and crystallinity of the pure API and, if isolated, the cis-isomer.

-

To Detect Interactions: To determine if the presence of the cis-isomer within the API matrix alters its physical properties, such as melting point depression or changes in crystallinity, which could affect the drug product's stability and dissolution.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC is a critical technique for investigating the thermal properties of a pharmaceutical solid.[21][22] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium). This is a self-validating step to ensure instrument accuracy.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample (e.g., pure Montelukast, isolated cis-Montelukast, or a physical mixture) into a clean aluminum pan. Crimp the pan with a lid. Prepare an empty, crimped pan as the reference.

-

Thermal Program: Place the sample and reference pans into the DSC cell.

-

Heating Ramp: Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen purge (e.g., 50 mL/min) from ambient temperature to a temperature beyond any expected thermal events (e.g., 250°C).

-

Data Analysis: Analyze the resulting thermogram for thermal events such as melting (endotherm), crystallization (exotherm), or glass transitions. Compare the thermograms of the pure materials to the mixture to identify any changes.

Experimental Protocol: X-Ray Powder Diffraction (XRPD)

XRPD is the gold standard for identifying the crystalline phase of a material.[23] Each crystalline solid produces a unique diffraction pattern, acting as a "fingerprint."

Step-by-Step Methodology:

-

Sample Preparation: Gently pack the powder sample into a sample holder, ensuring a flat, even surface. The amount of sample required depends on the instrument geometry.

-

Instrument Setup: Place the sample holder in the XRPD instrument. Set the X-ray source (typically Cu Kα) and detector parameters.

-

Data Acquisition: Scan the sample over a relevant range of 2θ angles (e.g., 2° to 40°), with a defined step size and dwell time.

-

Data Analysis: Compare the resulting diffractogram to reference patterns of known Montelukast polymorphs. Amorphous material will produce a broad "halo" rather than sharp peaks. The presence of cis-Montelukast could potentially be detected if it crystallizes as a separate phase in a sufficient quantity.

Solubility Profile: Impact on Dissolution and Bioavailability

The solubility of an API and its impurities is a critical parameter. While Montelukast sodium is described as freely soluble in water, methanol, and ethanol, the solubility of the free acid cis-isomer is expected to differ.[12][13][16][24] Its solubility is pH-dependent, a characteristic common to molecules with carboxylic acid groups.[25]

Table 2: Solubility of Montelukast Sodium in Various Solvents

| Solvent | Solubility | Reference |

| Water | Freely Soluble (~10 mg/mL) | [12][13][16] |

| Methanol | Very Soluble | [13][16] |

| Ethanol | Very Soluble / Freely Soluble (~30 mg/mL) | [12][13][16] |

| DMSO | Soluble (~30 mg/mL) | [12] |

| Dimethyl Formamide | Soluble (~30 mg/mL) | [12] |

| Acetonitrile | Practically Insoluble | [13] |

| Aqueous Buffers | Sparingly Soluble | [12] |

Causal Logic for Solubility Determination

Determining the solubility of cis-Montelukast is essential for several reasons:

-

Method Development: Understanding its solubility in potential mobile phase solvents is crucial for developing robust chromatographic separation methods.

-

Biopharmaceutical Assessment: A significant difference in solubility between the API and the impurity could impact the dissolution profile of the drug product, although this is less of a concern at the low levels at which the impurity is controlled.

-

Forced Degradation Studies: Solubility data informs the choice of solvents and conditions for stress studies designed to intentionally generate the impurity for analytical characterization.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This is the benchmark method for determining the intrinsic solubility of a compound.

Step-by-Step Methodology:

-

System Preparation: Prepare a series of vials containing the solvent of interest (e.g., water, pH-buffered solutions, methanol).

-

Sample Addition: Add an excess amount of the cis-Montelukast solid to each vial, such that undissolved solid remains visible. This ensures that equilibrium is reached with a saturated solution.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The duration should be established by confirming that the concentration does not change over successive time points.

-

Sample Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the solid from the liquid without altering the temperature or composition. This is typically achieved by centrifugation or filtration through a filter compatible with the solvent (e.g., PTFE).

-

Quantification: Dilute the clear supernatant to an appropriate concentration and analyze it using a validated concentration-measuring technique, such as HPLC-UV.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Stability Profile: The Genesis of cis-Montelukast

The formation of cis-Montelukast is primarily a stability issue. The molecule's ethenyl bridge is susceptible to isomerization when exposed to energy, particularly from light.[3][4][5][17]

Degradation Pathway

The primary degradation pathway is the photo-isomerization from the therapeutically active trans-isomer to the inactive cis-isomer. Further degradation can occur, such as oxidation of the sulfide group to form the Montelukast sulfoxide impurity, which can also exist in both cis and trans forms.[3][26]

Figure 1: Simplified degradation pathway of Montelukast.

Studies have shown that the rate of photodegradation is influenced by the light source, with UV light being the most degradative, followed by daylight.[3][5] The solvent medium also plays a role; Montelukast was found to be most stable in 70% methanol when exposed to light.[3][5] In the solid state, unpacked tablets show significant degradation, whereas film-coated tablets exhibit excellent stability, highlighting the critical role of formulation and packaging in protecting the API.[3]

Analytical Control: Quantifying and Managing the Impurity

A validated, stability-indicating analytical method is required to separate and accurately quantify cis-Montelukast from the active ingredient and other potential impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique employed.[3][5][27]

Causal Logic for Chromatographic Method Selection

The primary challenge is to resolve the geometric isomers.

-

Stationary Phase: C18 columns are widely used and effective.[3][5] However, some methods employ a phenyl column, which can offer alternative selectivity for aromatic compounds and isomers due to π-π interactions.[27]

-

Mobile Phase: A reversed-phase method using a mixture of an acidic buffer (e.g., ammonium acetate or trifluoroacetic acid) and an organic solvent (e.g., methanol or acetonitrile) is typical.[3][5][28] The acidic buffer ensures the carboxylic acid group is protonated, leading to better retention and peak shape.

-

Detection: UV detection is suitable as both isomers possess the same chromophore. Detection is often performed around 254 nm, 284 nm, or 345 nm.[3][12]

Figure 2: General workflow for the analytical quantification of cis-Montelukast.

Experimental Protocol: Stability-Indicating HPLC-UV Method

This protocol is a representative method based on published literature for the quantification of cis-Montelukast.[3][5]

Step-by-Step Methodology:

-

Preparation of Solutions:

-

Mobile Phase A: Prepare an ammonium acetate buffer (e.g., 10mM) and adjust the pH to 3.5 with acetic acid.

-

Mobile Phase B: Methanol.

-

Diluent: 70% Methanol in water.

-

Standard Solution: Prepare a stock solution of Montelukast reference standard. Expose a portion of this solution to UV light to generate the cis-isomer for peak identification and system suitability checks.

-

Sample Solution: Accurately weigh and dissolve the test sample (API or crushed tablets) in the diluent to a known concentration. Crucially, all sample and standard preparations must be performed under light-protected conditions (e.g., using amber glassware or in a dark room) to prevent further degradation.

-

-

Chromatographic Conditions:

-

Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: 30°C.

-

UV Detection: 254 nm.

-

Gradient Program: A gradient may be required to resolve all impurities. A typical starting point is 15:85 Buffer:Methanol, adjusting as needed.[3]

-

-

System Suitability (Self-Validation):

-

Inject the photodegraded standard solution.

-

Resolution: The resolution between the Montelukast peak and the cis-Montelukast peak must be greater than 2.0.

-

Tailing Factor: The tailing factor for the Montelukast peak should be less than 2.0.

-

Precision: The relative standard deviation (%RSD) for replicate injections of the standard should be less than 2.0%.

-

The analysis is only valid if all system suitability criteria are met.

-

-

Analysis and Calculation:

-

Inject the sample solutions.

-

Identify the cis-Montelukast peak based on its retention time relative to the main peak.

-

Calculate the percentage of cis-Montelukast using the peak area response and the concentration of the sample, typically by comparison to a diluted standard or by area percent normalization, assuming an equal response factor.

-

Conclusion and Forward Look

The characterization and control of cis-Montelukast are paramount in the development of safe and effective Montelukast drug products. Its formation via photodegradation necessitates rigorous controls throughout the manufacturing process and product lifecycle. A thorough understanding of its distinct physical properties, solubility, and stability behavior, underpinned by robust and validated analytical methods, provides the scientific foundation for these controls. The protocols and data presented in this guide serve as a comprehensive resource for scientists tasked with this critical aspect of pharmaceutical development, ensuring that the final product delivered to patients meets the highest standards of quality and purity.

References

-

Pharmaceuticals and Medical Devices Agency (PMDA). Montelukast Sodium. [Link]

-

U.S. Food and Drug Administration (FDA). (2012). Singulair (Montelukast Sodium) Label. [Link]

-

Al Omari, M. M., et al. (2007). Effect of light and heat on the stability of montelukast in solution and in its solid state. Journal of Pharmaceutical and Biomedical Analysis, 45(3), 465-471. [Link]

-

Subramanian, L., et al. (2023). Preparation and Characteristic Evaluation of Polymorphism of Montelukast Sodium. International Journal of Pharmaceutical Sciences Review and Research, 79(2), 116-121. [Link]

-

Kim, D. W., et al. (2020). Novel montelukast sodium-loaded clear oral solution prepared with hydroxypropyl-β-cyclodextrin as a solubilizer and stabilizer: Enhanced stability and bioequivalence to commercial granules in rats. Pharmaceutics, 12(11), 1099. [Link]

-

Arasto Pharmaceutical Chemicals Inc. Montelukast Sodium Technical Package. [Link]

- Get-Dialog, A. S. (2012). Purification of montelukast using a simulated moving bed.

-

Taylor & Francis Online. (2022). Cis isomer – Knowledge and References. [Link]

-

Al-Aani, H., & Al-Obaidi, H. (2013). Identification of Potential Impurities of Montelukast Imported to Syria by LC-MS and HPLC-UV. International Journal of Pharmaceutical Sciences Review and Research, 21(2), 112-117. [Link]

- Stádler, M., et al. (2009). Specific impurities of montelukast.

-

Kim, H., et al. (2023). Enhanced Stability and Compatibility of Montelukast and Levocetirizine in a Fixed-Dose Combination Monolayer Tablet. Pharmaceutics, 15(7), 1851. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57345775, Montelukast, cis-. [Link]

-

Al Omari, M. M., et al. (2007). Effect of light and heat on the stability of montelukast in solution and in its solid state. Journal of Pharmaceutical and Biomedical Analysis, 45(3), 465-471. [Link]

-

ResearchGate. (n.d.). Montelukast S-isomer. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5281040, Montelukast. [Link]

-

European Medicines Agency (EMA). (2006). ICH guideline Q3B (R2) on impurities in new drug products. [Link]

- Busolli, F., et al. (2005). Polymorphic form of montelukast sodium.

-

ResearchGate. (n.d.). Powder X-ray diffraction patterns of (bottom) montelukast sodium (MLK). [Link]

-

P, R., et al. (2014). Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study. Journal of Bioanalysis & Biomedicine, 6(5). [Link]

-

Sahu, R. S., & Jain, D. (2020). Compatibility Studies of Montelukast with Pharmaceutical Excipients used in Tablet Formulations using Thermal and Chromatographic Techniques. Journal of Chromatography & Separation Techniques, 11(456), 2. [Link]

-

Shanmukha Kumar, J. V., et al. (2012). Spectrophotometric determination of montelukast sodium in bulk and pharmaceutical formulations. Der Pharma Chemica, 4(2), 720-724. [Link]

-

U.S. Food and Drug Administration (FDA). (2008). Guidance for Industry - Q3A Impurities in New Drug Substances. [Link]

-

ResearchGate. (n.d.). Stacked graph containing DSC thermograms of montelukast sodium, modified karaya gum and F12. [Link]

- D'Amico, D., et al. (2005). Montelukast sodium polymorphs.

-

S, S. K., et al. (2023). Analytical Method Development and Validation for “MONTELUKAST Sodium” And “DOXOFYLINE” Using “RP- HPLC”. International Journal of Pharmaceutical Research and Applications, 8(3), 1157-1166. [Link]

-

USP-NF. (2016). Montelukast Sodium Tablets Revision Bulletin. [Link]

-

U.S. Patent and Trademark Office. (2005). Montelukast sodium polymorphs. US20050187244A1. [Link]

-

AMSbio. (n.d.). Impurity guidelines in drug development under ICH Q3. [Link]

-

Abdel-Bar, H. M., et al. (2015). MONTELUKAST SPRAY DRIED MICROPARTICLES: PREPARATION, EXCIPIENTS SELECTION AND IN VITRO PULMONARY DEPOSITION. International Journal of Pharmacy and Pharmaceutical Sciences, 7(10), 209-217. [Link]

-

USP-NF. (2015). General Chapter <1086> Impurities in Drug Substances and Drug Products. [Link]

-

Srihari, G., et al. (2011). A simple spectrophotometric assay of Montelukast in Pharmaceutical formulations. Journal of Chemical and Pharmaceutical Research, 3(6), 23-27. [Link]

Sources

- 1. Montelukast | C35H36ClNO3S | CID 5281040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Effect of light and heat on the stability of montelukast in solution and in its solid state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ema.europa.eu [ema.europa.eu]

- 8. fda.gov [fda.gov]

- 9. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 10. uspnf.com [uspnf.com]

- 11. Montelukast, cis- | C35H36ClNO3S | CID 57345775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. US20050187244A1 - Montelukast sodium polymorphs - Google Patents [patents.google.com]

- 15. cis-Montelukast | 774538-96-4 [chemicalbook.com]

- 16. pmda.go.jp [pmda.go.jp]

- 17. WO2012077123A1 - Purification of montelukast using a simulated moving bed - Google Patents [patents.google.com]

- 18. globalresearchonline.net [globalresearchonline.net]

- 19. US7560559B2 - Polymorphic form of montelukast sodium - Google Patents [patents.google.com]

- 20. WO2005075427A2 - Montelukast sodium polymorphs - Google Patents [patents.google.com]

- 21. hilarispublisher.com [hilarispublisher.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. arasto.com [arasto.com]

- 25. researchgate.net [researchgate.net]

- 26. WO2009111998A2 - Specific impurities of montelukast - Google Patents [patents.google.com]

- 27. globalresearchonline.net [globalresearchonline.net]

- 28. uspnf.com [uspnf.com]

Pharmacological Characterization and Safety Profiling of cis-Montelukast: An Exploratory Technical Guide

Executive Summary & Rationale

In the development of leukotriene receptor antagonists (LTRAs), stereochemical purity is paramount. Montelukast sodium, a potent CysLT1 antagonist, exists as the R,E-isomer. However, its conjugated styrene moiety renders it highly photosensitive, leading to the formation of the cis-isomer (R,Z-isomer) upon exposure to UV-VIS light.

While regulatory bodies (ICH Q3A/B, USP) classify cis-Montelukast primarily as a degradation impurity with strict limits (typically NMT 0.15%), exploratory pharmacology is required to:

-

Quantify Potency Shift: Determine the fold-change in CysLT1 affinity to assess if the impurity contributes to residual therapeutic activity or competitive antagonism.

-

Map Off-Target Liability: Investigate if the conformational change exposes the molecule to off-target receptors (e.g., P2Y purinergic receptors) distinct from the parent drug.

-

Validate Safety: Confirm that the geometric isomerization does not introduce genotoxic or cytotoxic liabilities.

This guide provides a self-validating technical workflow for researchers to isolate cis-Montelukast and profile its pharmacological activity.

Structural Chemistry & Photogenesis

The core structural difference lies in the olefinic double bond connecting the quinoline and phenyl rings.

-

Parent Drug (Montelukast): E-configuration (Trans). High affinity for CysLT1.

-

Impurity (cis-Montelukast): Z-configuration (Cis). Formed via

excitation.

Photochemical Kinetics

The degradation follows pseudo-first-order kinetics. The quantum yield for the forward reaction (trans

Critical Control: All pharmacological assays involving Montelukast must be performed under amber light (sodium vapor lamps) to prevent in situ generation of the cis-isomer, which would confound potency data.

Synthesis and Isolation Strategy

Since cis-Montelukast is not always commercially available as a standalone reagent, it must be synthesized via controlled photodegradation and purified.

Protocol: Photochemical Generation & HPLC Purification

Reagents: Montelukast Sodium (API grade), Methanol (HPLC grade), Acetonitrile.

-

Generation:

-

Dissolve Montelukast Sodium in Methanol (1 mg/mL).

-

Expose the solution to a UV source (365 nm or broad-spectrum Xenon arc) for 2–4 hours.

-

Process Check: Monitor conversion via HPLC until the cis-isomer peak reaches ~20–30% (avoiding secondary degradants like sulfoxides).

-

-

Isolation (Preparative HPLC):

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna C18, 5 µm, 250 x 21.2 mm).

-

Mobile Phase: 60:40 Acetonitrile:Ammonium Acetate Buffer (pH 5.5). Isocratic elution is preferred for isomer separation.

-

Detection: UV at 225 nm (isosbestic point preferred) or 254 nm.

-

Collection: Collect the fraction eluting immediately after the main Montelukast peak (the cis-isomer typically elutes later on C18 due to altered hydrodynamic volume/polarity, though this can vary by column chemistry; verify with LC-MS).

-

-

Lyophilization: Evaporate organic solvent and lyophilize the aqueous fraction to obtain the cis-Montelukast salt. Store at -20°C in amber vials.

Workflow Visualization

Figure 1: Controlled photochemical synthesis and isolation workflow for cis-Montelukast.

Pharmacological Evaluation Protocols

Competitive Binding Assay (CysLT1)

Objective: Determine the affinity (

Methodology:

-

Receptor Source: CHO or HEK293 cells stably expressing human CysLT1.

-

Radioligand:

-LTD -

Protocol:

-

Incubate membrane preparations (20 µg protein) with radioligand and varying concentrations of cis-Montelukast (

to -

Critical Step: Include 1 µM unlabeled LTD

to define non-specific binding. -

Incubate for 1 hour at room temperature in the dark.

-

Terminate via rapid filtration (GF/B filters).

-

Count radioactivity.

-

Data Analysis:

Fit data to a one-site competition model. Calculate

-

Expected Outcome:cis-Montelukast typically exhibits a

10–100 fold higher (lower potency) than trans-Montelukast, confirming stereoselective binding requirements of the CysLT1 pocket.

Functional Antagonism (Calcium Flux)

Objective: Confirm the cis-isomer is a functional antagonist and not a partial agonist.

Methodology:

-

System: FLIPR (Fluorometric Imaging Plate Reader) Calcium 6 Assay.

-

Protocol:

-

Load CysLT1-expressing cells with calcium-sensitive dye.

-

Agonist Mode: Add cis-Montelukast alone. (No response = No agonism).

-

Antagonist Mode: Pre-incubate cells with cis-Montelukast (serial dilutions) for 15 min.

-

Challenge with